

# Application Notes and Protocols: Birch Reduction of 5-Methyl-3-heptyne

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## Compound of Interest

Compound Name: 5-Methyl-3-heptyne

Cat. No.: B13797283

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## Abstract

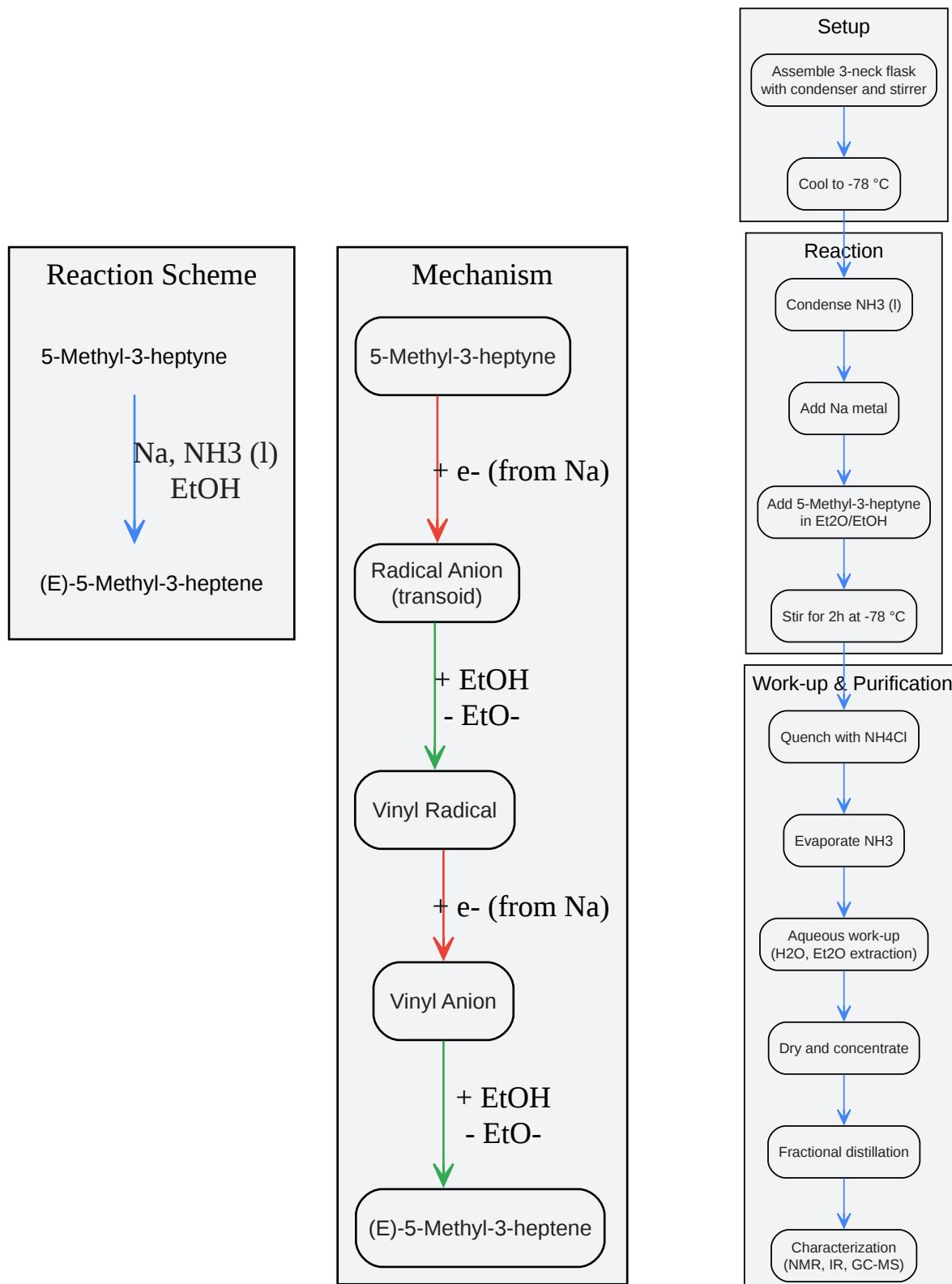
This document provides a comprehensive guide to the Birch reduction of the internal alkyne, **5-Methyl-3-heptyne**, to selectively synthesize the corresponding (E)-alkene, (E)-5-Methyl-3-heptene. The Birch reduction is a powerful and highly stereoselective method for the anti-addition of hydrogen across a triple bond, yielding the trans-alkene.<sup>[1][2][3]</sup> This protocol details the necessary reagents, experimental setup, reaction conditions, and purification methods. Additionally, expected analytical data for the characterization of the product are provided.

## Introduction

The selective reduction of alkynes to alkenes is a fundamental transformation in organic synthesis. The Birch reduction, a dissolving metal reduction, employs an alkali metal (typically sodium or lithium) in liquid ammonia with a proton source, such as an alcohol, to achieve the stereospecific formation of a trans-alkene from an internal alkyne.<sup>[4][5]</sup> The reaction proceeds through a radical anion intermediate, which, for steric reasons, preferentially adopts a trans configuration before final protonation.<sup>[1]</sup> This method is particularly valuable as it complements catalytic hydrogenation methods that typically yield cis-alkenes. This application note provides a detailed protocol for the Birch reduction of **5-Methyl-3-heptyne**.

## Reaction Scheme and Mechanism

The Birch reduction of **5-Methyl-3-heptyne** proceeds via a four-step mechanism involving single electron transfers from the alkali metal and protonations by the alcohol.



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